- Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)(I) for the Treatment of SchizophreniaJournal of Medicinal Chemistry, 2009, 52(16), 5188-5196,
Cas no 898562-94-2 (2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline)

898562-94-2 structure
Nom du produit:2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
Numéro CAS:898562-94-2
Le MF:C25H20N4O
Mégawatts:392.452505111694
MDL:MFCD09743765
CID:715120
PubChem ID:11581936
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
- 2-[(4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl]quinoline
- 2-[(4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phexy)methyl]quiline
- PF-2545920
- Quinoline, 2-[[4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]-
- MP 10
- Mardepodect
- 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline (ACI)
- PF 02545920
- PF 2545920
- 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
- 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
- EX-A2373
- MS-26564
- PF-0254920
- 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline
- PF 2545920;PF2545920;PF-2545920
- HMS3750K09
- MARDEPODECT [INN]
- PF-2545920(MP-10)?
- Mardepodect (USAN/INN)
- 2-[[4-[1-(Methyl-11C)-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
- CHEMBL562318
- 1292799-56-4
- HMS3884H14
- 2-((4-(1-(methyl-11c)-4-(4-pyridinyl)-1h-pyrazol-3-yl)phenoxy)methyl)quinoline
- SB16688
- PF-2545920(MP-10)
- PF2545920
- 898562-94-2
- MP-10
- Quinoline, 2-((4-(1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl)phenoxy)methyl)-
- SW222234-1
- s2687
- AC-32620
- 2-(4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl)quinoline
- Mardepodect free base
- NCGC00346630-01
- UNII-R9Y8EY0G42
- BCP0726000246
- PF9
- DTXSID001025873
- CCG-268557
- 2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
- PF-02545920
- AKOS022179845
- 2-[4-(1-Methyl-4-pyridin4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline
- [11C]MP 10
- BRD-K31519811-001-01-4
- NS00072162
- AZEXWHKOMMASPA-UHFFFAOYSA-N
- GTPL9617
- MLS006011117
- MARDEPODECT [WHO-DD]
- SMR004702898
- AC-36046
- HY-50098
- NCGC00346630-02
- Mardepodect [USAN]
- EX-A949
- D11171
- (11C)MP-10 cpd
- pyrazole 9 [PMID: 19630403]
- MP-10 compound
- Q7119048
- BDBM31592
- MFCD28144518
- CS-0501
- BCP05602
- DB08387
- BCP23364
- 3hr1
- J-505225
- BRD-K31519811-001-02-2
- R9Y8EY0G42
- 2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
- NCGC00346630-05
- DS-015882
- YKB56294
- ((11)C)MP-10
- SCHEMBL1414700
- PF-2545920 hydrochloride
- substituted pyrazole, 9
-
- MDL: MFCD09743765
- Piscine à noyau: 1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
- La clé Inchi: AZEXWHKOMMASPA-UHFFFAOYSA-N
- Sourire: N1C=CC(C2C(C3C=CC(OCC4C=CC5C(=CC=CC=5)N=4)=CC=3)=NN(C)C=2)=CC=1
Propriétés calculées
- Qualité précise: 392.16400
- Masse isotopique unique: 392.16371127g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 5
- Complexité: 531
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.2
- Surface topologique des pôles: 52.8Ų
Propriétés expérimentales
- Le PSA: 52.83000
- Le LogP: 5.27630
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Biosynth | YKB56294-5 mg |
Mardepodect |
898562-94-2 | 5mg |
$236.80 | 2022-12-28 | ||
Biosynth | YKB56294-50 mg |
Mardepodect |
898562-94-2 | 50mg |
$1,136.50 | 2022-12-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36740-10mg |
PF-2545920 |
898562-94-2 | 10mg |
¥5778.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16499-1mg |
Mardepodect |
898562-94-2 | 99.81% | 1mg |
¥ 639 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P910685-10mg |
PF-2545920(MP-10) |
898562-94-2 | 98% | 10mg |
¥4,027.50 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36740-5mg |
PF-2545920 |
898562-94-2 | 5mg |
¥3098.0 | 2021-09-08 | ||
DC Chemicals | DC7201-250 mg |
PF-2545920(MP-10) |
898562-94-2 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16499-1 mL * 10 mM (in DMSO) |
Mardepodect |
898562-94-2 | 99.81% | 1 mL * 10 mM (in DMSO) |
¥1552.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57322-2mg |
Mardepodect |
898562-94-2 | 98% | 2mg |
¥988.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57322-10mg |
Mardepodect |
898562-94-2 | 98% | 10mg |
¥2382.00 | 2023-09-07 |
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 1 h, reflux
Référence
- Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brainBioorganic & Medicinal Chemistry, 2011, 19(5), 1666-1673,
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Raw materials
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Preparation Products
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Littérature connexe
-
Noriaki Takemura,Yoichiro Kuninobu,Motomu Kanai Org. Biomol. Chem. 2014 12 2528
-
Tarana Umar,Nasimul Hoda Med. Chem. Commun. 2015 6 2063
-
3. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042
-
James Neef,Daniel S. Palacios RSC Med. Chem. 2021 12 1459
-
5. Inhibition mechanism exploration of quinoline derivatives as PDE10A inhibitors by in silico analysisQian Wu,Qingping Gao,Huanmei Guo,Dan Li,Jinghui Wang,Weimin Gao,Chunxiao Han,Yan Li,Ling Yang Mol. BioSyst. 2013 9 386
898562-94-2 (2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline) Produits connexes
- 1292799-56-4(2-4-1-(Methyl-11C)-4-(4-pyridinyl)-1H-pyrazol-3-ylphenoxymethylquinoline)
- 941918-89-4(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(naphthalen-1-yl)acetamide)
- 2679839-47-3(2-[(2S)-1-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-indol-2-yl]acetic acid)
- 2680801-59-4(tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate)
- 1346601-96-4(6-Methylthioguanine-d3)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1638744-63-4(tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate)
- 2228768-11-2(1-(2-ethynylphenyl)cyclopentan-1-amine)
- 900005-81-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylfuran-2-carboxamide)
- 1161440-81-8(4-bromo-3-(3-hydroxypropyl)phenol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:898562-94-2)2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline

Pureté:99%/99%
Quantité:10mg/100mg
Prix ($):169.0/675.0